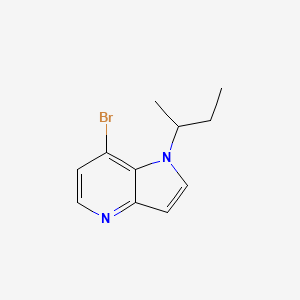

7-Bromo-1-(sec-butyl)-4-azaindole

Description

7-Bromo-1-(sec-butyl)-4-azaindole is a heterocyclic compound featuring a 4-azaindole core (pyrrolo[3,2-b]pyridine) with a bromine atom at the 7-position and a sec-butyl group at the 1-position. The 4-azaindole scaffold combines a pyrrole-like electron-rich ring and a pyridine-like electron-deficient ring, enabling unique electronic and reactivity profiles .

Properties

Molecular Formula |

C11H13BrN2 |

|---|---|

Molecular Weight |

253.14 g/mol |

IUPAC Name |

7-bromo-1-butan-2-ylpyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C11H13BrN2/c1-3-8(2)14-7-5-10-11(14)9(12)4-6-13-10/h4-8H,3H2,1-2H3 |

InChI Key |

OJDJJQSNLODZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=CC2=NC=CC(=C21)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(sec-butyl)-4-azaindole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-azaindole and sec-butyl bromide.

Bromination: The 4-azaindole undergoes bromination at the 7th position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Alkylation: The brominated product is then subjected to alkylation with sec-butyl bromide in the presence of a strong base like potassium carbonate (K2CO3) to introduce the sec-butyl group at the 1st position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(sec-butyl)-4-azaindole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaN3 in dimethylformamide (DMF), KSCN in acetone.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

7-Bromo-1-(sec-butyl)-4-azaindole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(sec-butyl)-4-azaindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural Features of Brominated Azaindoles and Indoles

*Estimated based on molecular formula (C₁₁H₁₂BrN₂).

Core Structure Differences :

- 4-Azaindole (pyrrolo[3,2-b]pyridine) vs. 7-azaindole (pyrrolo[2,3-b]pyridine): The position of the pyridine nitrogen alters electron distribution, affecting acidity (pKa ~5.1 for 4-azaindole vs. 4.9 for 7-azaindole) and hydrogen-bonding capacity .

- Indole vs. azaindole: The absence of a pyridine nitrogen in indole increases basicity (pKa ~9.7) and reduces electrophilic substitution reactivity .

- Substituent Effects: Bromine Position: Bromination at the 7-position (vs. 3 or 4 in analogs) directs cross-coupling reactions to specific sites. For example, 4-bromo-7-azaindole derivatives undergo palladium-catalyzed C–N bond formation with amides .

Table 3: Comparative Physicochemical Data

*Estimated using fragment-based methods.

- The sec-butyl group’s lipophilicity may necessitate formulation adjustments for drug delivery. Toxicity data for sec-butyl-containing azaindoles are scarce, but structural analogs like sec-butyl chloroformate show moderate respiratory irritation .

Biological Activity

7-Bromo-1-(sec-butyl)-4-azaindole is a derivative of the azaindole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like other azaindoles, exhibits significant potential as a therapeutic agent, particularly in cancer treatment and as an inhibitor of various biological targets.

Chemical Structure and Properties

The structure of this compound consists of a bromine atom at the 7-position and a sec-butyl group at the 1-position of the azaindole ring. This configuration is crucial for its biological activity, influencing its interactions with biological targets.

Biological Activity Overview

Azaindoles, including 7-bromo derivatives, are known for their broad spectrum of biological activities:

- Kinase Inhibition : Many azaindole derivatives act as inhibitors of various kinases, which are pivotal in cancer cell signaling pathways. For instance, compounds targeting PI3K have shown anti-proliferative effects on tumor cells .

- Anti-Cancer Properties : Research indicates that azaindoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated that certain 7-azaindole derivatives exhibit cytotoxic effects against human cancer cell lines .

- Antiviral Activity : Some azaindoles have shown promise in inhibiting viral replication, making them candidates for antiviral drug development .

Case Studies

- DDX3 Inhibition : A study on a derivative of 7-azaindole revealed its ability to inhibit DDX3 helicase, which is involved in cancer progression. The compound showed effective cytotoxicity against cervical and breast cancer cell lines with IC50 values ranging from 12.69 to 16.96 µM .

- Kinase Targeting : Another investigation highlighted the interaction of 7-bromo-azaindoles with various kinases, demonstrating their potential as selective inhibitors. These compounds often form hydrogen bonds with critical residues in the kinase active sites, mimicking ATP interactions .

Data Table: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects include:

- Binding Interactions : The nitrogen atoms in the azaindole ring facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

- Cell Cycle Modulation : Compounds from this class have been shown to disrupt cell cycle progression, leading to increased apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.